CCK2 Receptor Binding Affinity: Minigastrin Analogs Demonstrate Nanomolar IC50 Values Comparable to Optimized Clinical Candidates
Minigastrin analogs exhibit high-affinity binding to CCK2 receptors, with IC50 values consistently in the low nanomolar range. This performance is essential for effective tumor targeting. The unmodified minigastrin sequence serves as the foundation for derivatives that maintain or improve upon this affinity profile, with values comparable to clinical-stage candidates like DOTA-MGS5 and PP-F11 [1].
| Evidence Dimension | CCK2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 8-20 nM (range for most rhCCK-minigastrin analogs); 1.2-4.8 nM (natIn-metallated methionine-containing derivatives) [2] |
| Comparator Or Baseline | PP-F11: 0.79-1.51 nM; DOTA-MGS5: retained receptor affinity; AAZTA-MG: 10.0 nM; SiFA-ipa-containing ligands: elevated IC50 [3] |
| Quantified Difference | Minigastrin derivatives maintain receptor affinity within the optimal therapeutic range; modifications such as methionine oxidation or replacement with norleucine/isoleucine reduce affinity by 8- to 120-fold (IC50 9.9-1,195 nM) [4] |
| Conditions | Competitive binding assays using A431-CCK2R cells or AR42J cells expressing human CCK2R; 111In-labeled or natIn-metallated peptides; 50 mM HEPES buffer with 5 mM MgCl2 and 0.3% BSA [1] |
Why This Matters
Procurement of the base minigastrin sequence (60748-07-4) provides a validated pharmacophore with proven CCK2R affinity, enabling researchers to conjugate chelators and radionuclides without compromising receptor binding—a critical prerequisite for translational imaging and therapy studies.
- [1] Summermatter S, et al. Exploiting the Concept of Multivalency with 68Ga- and 89Zr-Labelled Fusarinine C-Minigastrin Bioconjugates for Targeting CCK2R Expression. Contrast Media Mol Imaging. 2018;2018:3171794. View Source
- [2] Günther T, et al. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs. EJNMMI Res. 2024;14:1-12. View Source
- [3] Roosenburg S, et al. PET and SPECT imaging of a radiolabeled minigastrin analogue conjugated with DOTA, NOTA, and NODAGA. Mol Pharm. 2014;11(11):3930-7. View Source
- [4] von Guggenberg E, et al. Macrocyclic chelator-coupled gastrin-based radiopharmaceuticals for targeting of gastrin receptor-expressing tumours. INIS. RN:43018535. View Source
